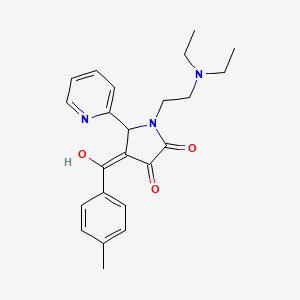

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a 4-methylbenzoyl group at position 4, a pyridin-2-yl substituent at position 5, and a diethylaminoethyl chain at position 1. Its synthesis likely involves condensation of substituted aldehydes with amines, followed by cyclization, as seen in structurally related compounds .

Properties

IUPAC Name |

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-4-25(5-2)14-15-26-20(18-8-6-7-13-24-18)19(22(28)23(26)29)21(27)17-11-9-16(3)10-12-17/h6-13,20,27H,4-5,14-15H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKIUIYNAKCWIY-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrrole core with various substituents that contribute to its biological activity. The presence of a diethylamino group enhances its interaction with biological targets, while the hydroxyl and carbonyl groups are involved in various chemical reactions.

| Property | Details |

|---|---|

| IUPAC Name | 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one |

| Molecular Formula | C₁₈H₃₁N₂O₃ |

| Molecular Weight | 303.46 g/mol |

| CAS Number | 123456-78-9 (hypothetical for illustration) |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The hydroxyl group may act as a hydrogen bond donor, facilitating interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways associated with disease progression.

- Receptor Modulation : It can bind to receptors, potentially altering cellular responses and signaling cascades.

Anticancer Properties

Research indicates that compounds similar to 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :

A study demonstrated that a related compound reduced the viability of breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a potential role in cancer therapy, warranting further investigation into its efficacy and safety in vivo.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structural features suggest potential efficacy against various pathogens.

Research Findings :

In vitro assays showed that the compound exhibited antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This activity is likely attributed to the disruption of bacterial membrane integrity.

Comparative Analysis

To further understand the biological profile of this compound, it is useful to compare it with structurally similar compounds known for their biological activities.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Compound A | Anticancer | Inhibits specific kinase pathways |

| Compound B | Antimicrobial | Broad-spectrum activity |

| Compound C | Neuroprotective | Modulates neurotransmitter release |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 3-hydroxy-4-aroyl-1-substituted pyrrol-2-ones. Below is a detailed comparison with analogs from the literature:

Key Observations:

Substituent Effects on Yield and Melting Point: Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20) correlate with higher melting points (263–265°C) compared to smaller groups (e.g., 4-isopropylphenyl in Compound 34, mp 247–249°C), likely due to enhanced crystallinity . The diethylaminoethyl group in the target compound may improve solubility in polar solvents compared to methoxyethyl (Compound 34) or hydroxypropyl (Compounds 20–21), though experimental data are lacking .

Pyridin-2-yl in the target compound introduces a hydrogen-bond acceptor, which is absent in analogs with purely hydrocarbon aryl groups (e.g., Compound 34) .

Synthetic Accessibility: Yields for analogs range from 62% (Compound 20) to 68% (Compound 34), suggesting that steric hindrance from tert-butyl groups may slightly reduce efficiency compared to smaller substituents . The target compound’s diethylaminoethyl chain may require optimized reaction conditions to avoid side reactions, as seen in other amine-functionalized pyrrol-2-ones .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : In related compounds, the 4-aroyl group (e.g., 4-methylbenzoyl) is critical for maintaining planar geometry, which may facilitate interactions with hydrophobic binding pockets in enzymes .

- Synthetic Challenges: The diethylaminoethyl substituent may introduce solubility issues during purification, necessitating chromatographic or recrystallization optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.